molecular formula C9H22Cl2N2 B6161019 1-(1-methylpiperidin-4-yl)propan-2-amine dihydrochloride CAS No. 2770359-57-2

1-(1-methylpiperidin-4-yl)propan-2-amine dihydrochloride

Cat. No.: B6161019
CAS No.: 2770359-57-2
M. Wt: 229.2
InChI Key:
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Description

1-(1-Methylpiperidin-4-yl)propan-2-amine dihydrochloride, also known as 1-methyl-4-piperidyl propan-2-amine dihydrochloride, is a synthetic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a colorless, crystalline solid with a molecular weight of 181.7 g/mol and a melting point of 121°C. It is soluble in water and organic solvents, such as ethanol and methanol.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)propan-2-amine dihydrochloride has been used in a variety of laboratory experiments and scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the endocrine system and to study the effects of drugs on the immune system.

Mechanism of Action

1-(1-Methylpiperidin-4-yl)propan-2-amine dihydrochloride acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. It binds to the NMDA receptor and activates it, leading to the release of neurotransmitters such as glutamate and aspartate. This binding and activation of the NMDA receptor results in an increase in the activity of neurons, which can lead to an increase in the release of hormones and other chemicals in the body.
Biochemical and Physiological Effects
The activation of the NMDA receptor by this compound can lead to a variety of biochemical and physiological effects. These effects include an increase in the release of neurotransmitters such as glutamate and aspartate, as well as an increase in the release of hormones and other chemicals in the body. In addition, the activation of the NMDA receptor can lead to an increase in the activity of neurons, which can lead to an increase in the activity of the brain and other organs.

Advantages and Limitations for Lab Experiments

1-(1-Methylpiperidin-4-yl)propan-2-amine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and is soluble in organic solvents, making it ideal for use in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not as potent as other NMDA receptor agonists, and its effects may not be as pronounced as those of other agonists.

Future Directions

For research include further investigation of its effects on the central nervous system, as well as its effects on the cardiovascular system, endocrine system, and immune system. Additionally, further research could be done to explore the potential therapeutic applications of 1-(1-methylpiperidin-4-yl)propan-2-amine dihydrochloride, such as its potential use in the treatment of neurological disorders. Other potential future directions include exploring the potential of this compound to be used as a tool to study the effects of other drugs on the body, as well as exploring the potential of using it as a tool to study the effects of environmental toxins on the body.

Synthesis Methods

The synthesis of 1-(1-methylpiperidin-4-yl)propan-2-amine dihydrochloride can be accomplished via the reaction of 1-(1-methylpiperidin-4-yl)propan-2-amine dihydrochlorideiperidyl propan-2-amine with hydrochloric acid. This reaction produces this compound and water. The reaction is typically carried out at room temperature and can be monitored using thin-layer chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-methylpiperidin-4-yl)propan-2-amine dihydrochloride involves the reaction of 1-methylpiperidine with 2-bromo-1-propanol to form 1-(1-methylpiperidin-4-yl)propan-2-ol, which is then converted to the amine using reductive amination with ammonium formate and palladium on carbon. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methylpiperidine", "2-bromo-1-propanol", "ammonium formate", "palladium on carbon", "hydrochloric acid" ], "Reaction": [ "1. 1-methylpiperidine is reacted with 2-bromo-1-propanol in the presence of a base such as potassium carbonate to form 1-(1-methylpiperidin-4-yl)propan-2-ol.", "2. The resulting alcohol is then reacted with ammonium formate and palladium on carbon in the presence of hydrogen gas to form the amine via reductive amination.", "3. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-(1-methylpiperidin-4-yl)propan-2-amine." ] }

2770359-57-2

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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